(2'-(Cyclohexyldimethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with a cyclohexyldimethylsilyl group and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of a biphenyl derivative with a cyclohexyldimethylsilyl chloride and a diphenylphosphane. The reaction conditions often require the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The biphenyl backbone can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, halogenating agents for substitution, and palladium catalysts for coupling reactions. Typical conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields phosphine oxides, while coupling reactions produce biaryl compounds.
Scientific Research Applications
(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several scientific research applications:
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industrial Chemistry: The compound is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which (2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, influencing the electronic and steric properties of the active site. This coordination facilitates various catalytic processes, including cross-coupling reactions and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the biphenyl and cyclohexyldimethylsilyl groups.
(2-Bromophenyl)diphenylphosphine: A precursor to unsymmetrical diphosphines with different electronic properties.
2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl: Another biphenyl-based phosphine ligand with different substituents.
Uniqueness
(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.
Properties
Molecular Formula |
C32H35PSi |
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Molecular Weight |
478.7 g/mol |
IUPAC Name |
[2-[2-[cyclohexyl(dimethyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C32H35PSi/c1-34(2,28-20-10-5-11-21-28)32-25-15-13-23-30(32)29-22-12-14-24-31(29)33(26-16-6-3-7-17-26)27-18-8-4-9-19-27/h3-4,6-9,12-19,22-25,28H,5,10-11,20-21H2,1-2H3 |
InChI Key |
STJGVSXYKXTOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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